molecular formula C19H18N4O3S B2699525 4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941943-25-5

4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2699525
CAS No.: 941943-25-5
M. Wt: 382.44
InChI Key: SRDSCDQAGXWKLI-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide compounds. Examples include:

Uniqueness

What sets 4-methoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-26-16-7-5-13(6-8-16)18(25)23-19-22-15(12-27-19)10-17(24)21-11-14-4-2-3-9-20-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDSCDQAGXWKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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